molecular formula C21H25FN2O4S B3704766 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3704766
M. Wt: 420.5 g/mol
InChI Key: DKUDPTJEMOIXSD-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexyl group, a fluorophenyl group, a sulfonylamino group, and a methoxyphenyl group, all connected to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-isopropylphenyl)acetamide
  • 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-28-19-11-9-17(10-12-19)23-21(25)15-24(18-5-3-2-4-6-18)29(26,27)20-13-7-16(22)8-14-20/h7-14,18H,2-6,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUDPTJEMOIXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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